OXYOCTALINE FORMATE

Description

The exact mass of the compound 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,4a,5,8a-tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-7-9-14(3)12(2)6-5-8-15(14,4)13(11)17-10-16/h6,10-11,13H,5,7-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWDTDPJINNEJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=CCCC2(C1OC=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867144 |

Source

|

| Record name | 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65405-72-3 |

Source

|

| Record name | 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,4a,7,8,8a-octahydro-2,4a,5,8a-tetramethyl-1-naphthyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxyoctaline Formate: Synthesis, and Olfactory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyoctaline Formate is a synthetic fragrance ingredient developed by Givaudan, valued in the perfumery industry for its distinctive woody and ambery character. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established organic chemistry principles for related structures, and a detailed exploration of its mechanism of action within the context of olfaction. Quantitative data are presented in tabular format for clarity, and key conceptual frameworks are visualized using diagrams. While primarily utilized in fragrance formulations, the study of molecules like this compound offers insights into structure-activity relationships that are broadly applicable in the fields of chemistry and sensory science.

Physicochemical Properties

This compound, with the CAS number 65405-72-3, is chemically identified as (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Woody, Ambery, Dry, Powdery |

| CAS Number | 65405-72-3 |

| EINECS Number | 265-742-1 |

Plausible Synthesis Pathway

While the specific, proprietary industrial synthesis process for this compound is not publicly disclosed by Givaudan, a chemically sound and efficient pathway can be postulated based on common methods for the synthesis of tetralin-based woody odorants. A likely approach involves a Diels-Alder reaction to construct the core bicyclic structure, followed by functional group manipulations.

A plausible multi-step synthesis could begin with the Diels-Alder reaction between a suitable substituted diene and a dienophile to form the tetralin skeleton. This is a powerful and widely used method for the construction of six-membered rings. Subsequent steps would likely involve reduction and functionalization to introduce the hydroxyl group, followed by esterification with formic acid or a derivative to yield the final formate ester.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps outlined in the plausible synthesis pathway. These are based on general procedures for similar transformations.

Step 1: Diels-Alder Cycloaddition

-

To a solution of the substituted diene in a suitable solvent (e.g., toluene), add the dienophile.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tetralin intermediate.

Step 4: Esterification

-

Dissolve the tetralin alcohol intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of formic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Mechanism of Action: Olfactory Perception

As this compound is a fragrance molecule, its "mechanism of action" is not pharmacological in the traditional sense but rather relates to its interaction with the olfactory system to produce the sensation of its characteristic scent. This process is governed by the principles of molecular recognition at olfactory receptors.

The perception of a woody and ambery scent is a complex process that begins with the binding of the odorant molecule to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain. The brain then integrates signals from multiple olfactory receptors to create the final perception of the scent.

The specific woody and ambery notes of this compound are determined by its molecular shape, size, and the spatial arrangement of its functional groups, which dictate its binding affinity and selectivity for a particular subset of olfactory receptors. Structure-activity relationship studies on woody and ambery odorants have identified key molecular features that are often associated with these scents, such as a compact, rigid carbon skeleton and the presence of oxygen-containing functional groups. The tetralin core of this compound provides this rigid scaffold, while the formate group contributes to the overall polarity and hydrogen bonding potential of the molecule, influencing its interaction with the receptor binding pocket.

Safety and Toxicology

Safety data for this compound indicates that it is considered to have low acute toxicity. However, as with many fragrance ingredients, it may cause skin and eye irritation in sensitive individuals. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Expected to be a low ingestion hazard. |

| Skin Irritation | May cause mild skin irritation. |

| Eye Irritation | May cause mild eye irritation. |

Conclusion

This compound is a well-established synthetic fragrance ingredient with a desirable woody and ambery scent profile. While its proprietary synthesis is not public, a plausible pathway via Diels-Alder reaction and subsequent functionalization can be proposed. Its mechanism of action is rooted in the principles of molecular recognition by olfactory receptors, where its specific molecular architecture leads to the perception of its characteristic aroma. A thorough understanding of its physicochemical properties and safety profile is essential for its appropriate use in research and product development.

Technical Whitepaper: Physicochemical Properties of Oxyoctaline Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyoctaline Formate is a synthetic fragrance ingredient valued for its unique and long-lasting woody and ambery character.[1][2] Developed by Givaudan, this compound is primarily utilized in the fragrance industry to blend and support woody notes in a variety of consumer products.[3] Its chemical name is 1,3,6,7-Tetramethylbicyclo[4.4.0]dec-7-en-2-yl formate.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presenting available data in a structured format to assist researchers and professionals in its application and study.

Chemical Identity and Structure

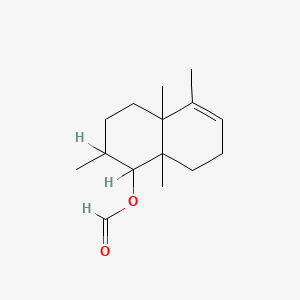

This compound is a semi-volatile ester derivative of a substituted tetralin system.[3] It belongs to the group of synthetic polycyclic woody odorants.[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C15H24O2 | [1][3][5][6] |

| Molecular Weight | 236.3 g/mol | [3] |

| CAS Number | 65405-72-3 | [1][3][5] |

| Appearance | Clear to pale yellow liquid | [3][7] |

| Odor Profile | Woody, ambery, dry, dusty, powdery with olibanum nuances | [3][5][8] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Temperature (°C) | Source(s) |

| Boiling Point | 288.3 ± 20.0 °C (Predicted) | [5] | |

| Vapor Pressure | 0.0011 hPa | [1] | |

| 0.36 Pa | 20 | [5] | |

| 0.00082 mmHg | 20 | [6] | |

| 0.002 mmHg | 25 | [9] | |

| LogP | 5 | 35 | [5] |

| Water Solubility | 2.2 mg/L | 20 | [5] |

| 15 mg/L | 20 | [7] | |

| Specific Gravity | 1.030 - 1.035 | 25 | [7][10] |

| Refractive Index | 1.502 - 1.505 | 20 | [7][10] |

| Flash Point | 132.22 °C (270 °F) | [7][10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available in the reviewed literature. The data presented in this guide are compiled from manufacturer and supplier technical data sheets. It is presumed that standard OECD (Organisation for Economic Co-operation and Development) or equivalent internationally recognized testing guidelines were followed for properties such as biodegradability and ecotoxicity. For instance, biodegradation is likely determined according to OECD test method guidelines like OECD 301 or 310.

Stability and Handling

This compound is chemically stable under normal conditions.[3] It shows good stability in alcoholic solutions, soaps, and powder detergents.[7] However, its stability is poor in antiperspirant sprays and liquid bleach.[7] For handling, standard good manufacturing practices (GMP) are recommended.[3]

Applications and Use Levels

This compound is primarily used as a fragrance ingredient in a variety of products.[3] Recommended usage levels are typically between 0.2% and 2% of the fragrance concentrate.[3] It is also suitable for use in soaps, detergents, and home care products.[3]

Signaling Pathways

As a synthetic fragrance ingredient, this compound is not designed to have pharmacological activity and there are no known signaling pathways associated with it in the context of drug development. Its primary function is to impart a specific scent.

Experimental Workflow for Fragrance Ingredient Characterization

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a fragrance ingredient like this compound.

Caption: General workflow for the characterization of a fragrance ingredient.

Conclusion

This compound is a well-characterized synthetic fragrance ingredient with a distinct woody and ambery odor profile. This guide has summarized the key physicochemical properties based on currently available data. While detailed experimental protocols are not publicly accessible, the provided information offers a solid foundation for researchers and professionals working with this compound. The lack of associated signaling pathways is consistent with its intended use as a fragrance material rather than a bioactive compound.

References

- 1. This compound | Givaudan [givaudan.com]

- 2. olfactorian.com [olfactorian.com]

- 3. Oxyoctaline Formiate (CAS 65405-72-3) – Synthetic Woody-Ambery Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound | 65405-72-3 | Benchchem [benchchem.com]

- 5. This compound CAS#: 65405-72-3 [m.chemicalbook.com]

- 6. ScenTree - this compound (CAS N° 65405-72-3) [scentree.co]

- 7. amber formate, 65405-72-3 [thegoodscentscompany.com]

- 8. perfumiarz.com [perfumiarz.com]

- 9. vigon.com [vigon.com]

- 10. amber formate, 65405-72-3 [perflavory.com]

"Oxyoctaline Formate spectroscopic data (NMR, IR, MS)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyoctaline formate, a compound developed by Givaudan, is primarily utilized in the fragrance industry to impart or enhance woody and ambery notes in various consumer products.[1][2] Its chemical designation is (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate.[1] Given its application, stringent quality control is essential to ensure its purity, consistency, and safety. Spectroscopic methods are fundamental to this process, although specific data for this proprietary ingredient are not publicly disclosed.

Physico-Chemical Properties

While experimental spectra are not available, a compilation of the reported physico-chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various formulations and for analytical method development.

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate | [1] |

| Synonyms | Amber formate | [3][4] |

| CAS Number | 65405-72-3 | [1][5][6] |

| Molecular Formula | C₁₅H₂₄O₂ | [1][5][6] |

| Molecular Weight | 236.35 g/mol | [5][6] |

| Appearance | Clear to pale yellow liquid | [1][5] |

| Odor Profile | Woody, ambery, dry, dusty, powdery | [1][6] |

| Specific Gravity | 1.030 - 1.035 @ 25°C | [3][4] |

| Refractive Index | 1.502 - 1.505 @ 20°C | [3][4] |

| Vapor Pressure | 0.0011 hPa | [7] |

| Log P | 5 | [7] |

| Boiling Point | 288.3 ± 20.0 °C (Predicted) | [6] |

| Flash Point | 132.22 °C (270.00 °F) TCC | [4] |

Spectroscopic Data (NMR, IR, MS)

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental NMR, IR, or MS spectroscopic data for this compound. Such data is likely held as proprietary information by the manufacturer.

Proposed Experimental Protocols for Quality Control

In the absence of specific published methods for this compound, this section outlines a standard operational procedure for the quality control of a high-purity fragrance ingredient.

Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the identity of the compound and determine its purity by separating it from any volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

A dilute solution of this compound in a suitable solvent (e.g., ethanol or hexane) is prepared.

-

An aliquot of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.

-

The column separates compounds based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and any impurities. The relative peak areas in the chromatogram are used to quantify purity.

-

Functional Group Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To verify the presence of key functional groups as a means of identity confirmation.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Methodology:

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

The sample is placed in the path of an infrared beam.

-

The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the molecule's functional groups.

-

The resulting spectrum should show characteristic absorptions for an ester (C=O and C-O stretching) and aliphatic C-H bonds.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed information about the molecular structure for definitive identification.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in the NMR spectrometer.

-

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish the connectivity of the atoms and confirm the overall structure.

-

Quality Control Workflow Visualization

The following diagram illustrates a logical workflow for the quality control of a synthetic fragrance ingredient like this compound, from raw material reception to final product approval.

Caption: Quality Control Workflow for Fragrance Ingredients.

Conclusion

This compound is a well-established synthetic fragrance ingredient with a distinct woody-amber character. While its commercial use is well-documented, public access to its detailed spectroscopic data (NMR, IR, MS) is limited. This guide has consolidated the available physico-chemical information and proposed a standard analytical workflow essential for the quality control of such materials in a research or industrial setting. The provided workflow and methodologies represent a best-practice approach to ensuring the identity, purity, and consistency of high-value chemical compounds.

References

- 1. Oxyoctaline Formiate (CAS 65405-72-3) – Synthetic Woody-Ambery Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. perfumiarz.com [perfumiarz.com]

- 3. amber formate, 65405-72-3 [thegoodscentscompany.com]

- 4. amber formate, 65405-72-3 [perflavory.com]

- 5. This compound | 65405-72-3 | Benchchem [benchchem.com]

- 6. This compound CAS#: 65405-72-3 [m.chemicalbook.com]

- 7. This compound | Givaudan [givaudan.com]

In-Depth Technical Guide: Thermal Stability and Degradation of Oxyoctaline Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyoctaline Formate is a synthetic fragrance ingredient valued for its unique woody and ambery character. As with any organic molecule, its stability under thermal stress is a critical parameter, influencing its shelf-life, performance in various applications, and potential for the formation of degradation products. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation pathways of this compound. Due to the limited publicly available data specific to this molecule, this guide combines information from safety data sheets with established principles of thermal analysis and the chemistry of formate esters to provide a robust framework for its study.

Thermal Stability Profile

| Parameter | Value/Statement | Source |

| Chemical Stability | Stable and non-reactive under normal conditions of use, storage, and transport. | [1] |

| Heat and Light Stability | Minimal discoloration under light or heat. | [2] |

| Conditions to Avoid | Temperatures exceeding the flash point; contact with incompatible materials. | [1] |

| Hazardous Decomposition Products | No hazardous decomposition products if stored and handled as indicated. | [1] |

| Decomposition Temperature | Not available. | [1] |

It is important to note that the absence of a specific decomposition temperature in the SDS suggests that significant thermal degradation is not expected under normal handling and storage conditions. However, for applications involving elevated temperatures, empirical determination of its thermal stability is recommended.

Proposed Thermal Degradation Pathway

While specific studies on the thermal degradation of this compound are not published, the degradation of formate esters is known to proceed through a unimolecular elimination reaction (pyrolysis) via a six-membered cyclic transition state. This reaction, often referred to as an ester pyrolysis or a cis-elimination, typically yields a carboxylic acid (formic acid in this case) and an alkene.

Based on this general mechanism, a hypothetical thermal degradation pathway for this compound is proposed below.

Caption: Hypothetical degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[2][3][4] The following are detailed, generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.[5][6]

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition or evaporation.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[7]

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.[2]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It can detect thermal events such as melting, boiling, and decomposition.[3][8]

Objective: To identify the temperatures of endothermic or exothermic events associated with phase changes or decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be introduced in the lid if the goal is to study evaporation or boiling.[8]

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[9]

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature from 0 °C to a final temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks may indicate melting or boiling, while exothermic peaks can indicate decomposition.

-

The onset temperature and the peak maximum of these thermal events provide critical information about the material's behavior under thermal stress.

-

Experimental Workflow and Data Integration

A logical workflow for the comprehensive thermal analysis of this compound is presented below. This workflow integrates TGA and DSC to build a complete stability profile.

Caption: A typical workflow for thermal stability assessment.

Conclusion

While this compound is generally considered stable under normal conditions, a thorough understanding of its thermal behavior is crucial for its effective and safe use in various applications. The information and protocols provided in this guide offer a framework for researchers and professionals to assess its thermal stability and to anticipate potential degradation pathways. Empirical testing using techniques such as TGA and DSC is strongly recommended to establish a precise thermal profile for specific formulations and processing conditions. Further research, including evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR, would provide definitive identification of the degradation products and confirm the proposed degradation mechanism.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. mt.com [mt.com]

- 3. rsdjournal.org [rsdjournal.org]

- 4. mt.com [mt.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. mt.com [mt.com]

- 8. tainstruments.com [tainstruments.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

The Solubility Profile of Oxyoctaline Formate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the solubility of Oxyoctaline Formate (CAS No. 65405-72-3). Due to the limited availability of specific quantitative solubility data in a range of solvents, this document synthesizes known qualitative and quantitative information and presents a generalized, robust experimental protocol for determining the solubility of this hydrophobic compound.

Core Properties of this compound

This compound is a fragrance ingredient with a complex, rigid cyclic structure. Its physicochemical properties, summarized in Table 1, are characteristic of a hydrophobic molecule, predicting low aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | RIFM |

| Molecular Weight | 236.55 g/mol | RIFM |

| Water Solubility | 2.359 mg/L (computationally estimated) | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 4.77 - 5.7 | [1] |

| Boiling Point | 284.44 °C (computationally estimated) | [1] |

| Vapor Pressure | 0.000813 mm Hg @ 20°C (computationally estimated) | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Qualitative Solubility of this compound

Literature and safety data sheets consistently describe this compound as being insoluble in water. It is, however, soluble in alcohol. In the context of its primary application in fragrance compositions, this compound is often blended with other perfume raw materials (PRMs). In cases where these mixtures are not entirely miscible, co-solvents such as dipropylene glycol (DPG) or triethyl citrate are employed to achieve a single-phase liquid. This indicates its solubility in common organic solvents used in the fragrance industry.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound in various solvents, the "shake-flask" method is a reliable and widely accepted technique for compounds with low solubility. The following is a generalized protocol that can be adapted for specific laboratory conditions and analytical capabilities.

Objective:

To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest (e.g., ethanol, isopropanol, propylene glycol, various esters)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration. The exact amount will depend on the expected solubility.

-

Add a known volume of the desired solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a stirrer.

-

Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. For hydrophobic compounds, this may take 24 to 72 hours. It is advisable to run preliminary experiments to determine the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the results.

-

-

Data Reporting:

-

Express the solubility as mass per volume (e.g., mg/mL or g/L) or in molar units (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the generalized shake-flask solubility determination protocol.

Caption: Workflow for determining the solubility of a hydrophobic compound.

Signaling Pathways

A thorough review of the existing scientific literature did not yield any information regarding the involvement of this compound in specific signaling pathways. Its primary application is as a fragrance ingredient, and its biological interactions are not extensively characterized in publicly available resources.

Disclaimer: The provided experimental protocol is a generalized guideline. Researchers should conduct their own risk assessments and optimize the methodology for their specific laboratory setup and analytical instrumentation.

References

An In-depth Technical Guide to the Material Safety Data Sheet of Oxyoctaline Formate

For researchers, scientists, and professionals in drug development and chemical safety, a thorough understanding of a compound's material safety data sheet (MSDS), now more commonly known as a safety data sheet (SDS), is paramount. This guide provides a detailed analysis of the available safety data for Oxyoctaline Formate (CAS No. 65405-72-3), a synthetic fragrance ingredient with a woody and ambery character.[1][2] This document synthesizes information from various safety data sheets and supplier information to present a comprehensive overview, including quantitative data, likely experimental methodologies, and logical workflows for safety assessment.

Chemical Identification and Physical Properties

This compound is a semi-volatile ester derivative of a substituted tetralin system.[1] It is primarily used in the fragrance industry as a blender and fixative to enhance woody and ambery accords.[1]

| Identifier | Value |

| Chemical Name | (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate[1] |

| Synonyms | This compound, Amber formate[1][2] |

| CAS Number | 65405-72-3[1][3][4] |

| Molecular Formula | C₁₅H₂₄O₂[1][3] |

| Molecular Weight | 236.35 g/mol [3][5] |

| Appearance | Clear to pale yellow liquid[1] |

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Specific Gravity | 1.030 - 1.035 @ 25°C[2] | [2] |

| Refractive Index | 1.502 - 1.505 @ 20°C | [2] |

| Flash Point | 132.22 °C (270.00 °F) TCC[2][6] | [2][6] |

| Vapour Pressure | 0.0011 hPa | [7] |

| logP (o/w) | 4.789 (est) | [6] |

| Water Solubility | 15 mg/L @ 20°C (exp) | [6] |

| Odor | Woody, ambery, dry, dusty, powdery[1][6] | [1][6] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[4] It is also noted as being very toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Classification and Precautionary Statements

| Classification | Code | Description |

| Serious Eye Irritation | H319 | Causes serious eye irritation[4] |

| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life[3] |

| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects[3] |

| Precautionary Statement | Code | Description |

| Prevention | P264 | Wash hands thoroughly after handling.[4] |

| P273 | Avoid release to the environment.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P391 | Collect spillage.[3] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |

Toxicological Data

The available toxicological data for this compound is limited. The acute oral toxicity is reported to be low.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Toxicity | Rat | Oral | LD50 > 5000 mg/kg | Presumed Non-Toxic[3] |

| Dermal Toxicity | - | - | Not determined | - |

| Inhalation Toxicity | - | - | Not determined | - |

| Skin Irritation | - | - | Causes mild skin irritation[3] | Irritant (Xi)[6] |

| Eye Irritation | - | - | Causes mild eye irritation[3] | Irritating to eyes[6] |

Experimental Protocols

While the specific experimental reports for this compound are not publicly available, the safety data sheets indicate that testing follows internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the likely methodologies for the key toxicological endpoints.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is a stepwise procedure with the use of a limited number of animals. The test substance is administered orally to a group of fasted female rats. The dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on a sighting study. Animals are observed for mortality and clinical signs for up to 14 days. The LD50 is estimated based on the observed mortality at the different dose levels.

Caption: OECD 420 Acute Oral Toxicity Workflow

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved area of the skin of a single rabbit. The treated area is covered with a gauze patch. After a 4-hour exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The degree of skin reaction is scored, and the substance is classified based on the severity and persistence of the skin lesions.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or damage. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points after instillation. The severity of the reactions is scored, and the substance is classified based on the nature and reversibility of the eye effects.

Environmental Fate and Ecotoxicity

First Aid and Emergency Procedures

In case of exposure to this compound, the following first-aid measures are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, oxygen may be administered. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for several minutes. Get medical attention if irritation develops and persists.[3]

-

Eye Contact: Remove contact lenses if present and easy to do. Promptly wash eyes with plenty of water while lifting the eyelids. Seek medical attention if irritation develops and persists.[3]

-

Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do not induce vomiting. Call a physician or poison control center immediately.[3]

In the event of a spill, it is crucial to eliminate all ignition sources.[3] The spilled material should be absorbed in an inert material like vermiculite, dry sand, or earth and placed into containers for disposal as hazardous waste.[3]

Caption: First Aid Procedures for this compound Exposure

Handling, Storage, and Stability

Handling: Avoid contact with skin and eyes, and avoid inhalation of vapor.[3] Use in a well-ventilated area and wear appropriate personal protective equipment. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Stability: The product is stable under normal conditions of use, storage, and transport.[3]

Regulatory Information

This compound is not listed among the 26 declarable allergens under EU Regulation 1223/2009 and is not restricted under the current IFRA (International Fragrance Association) standards (Amendment 51).[1]

This technical guide provides a consolidated overview of the material safety data for this compound. It is intended to be a resource for professionals who require a deeper understanding of the safety profile of this compound. For all handling and experimental work, it is imperative to consult the original, most up-to-date safety data sheet provided by the supplier.

References

- 1. Oxyoctaline Formiate (CAS 65405-72-3) – Synthetic Woody-Ambery Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. amber formate, 65405-72-3 [perflavory.com]

- 3. vigon.com [vigon.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 65405-72-3 [m.chemicalbook.com]

- 6. amber formate, 65405-72-3 [thegoodscentscompany.com]

- 7. This compound | Givaudan [givaudan.com]

An In-depth Technical Guide to the Environmental Fate and Transport of Oxyoctaline Formate

Disclaimer: Oxyoctaline Formate is a commercial fragrance ingredient for which comprehensive environmental fate and transport data is not publicly available. This guide synthesizes known physicochemical properties and provides a scientifically inferred environmental profile based on its chemical structure and established testing guidelines. The quantitative fate parameters presented herein are illustrative and based on expert estimation for a compound of this class.

Introduction

This compound (CAS: 65405-72-3) is a synthetic fragrance material characterized by its woody and ambery scent profile.[1][2][3][4] Developed by Givaudan, it is chemically identified as (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate.[1] As a semi-volatile ester derivative used in a variety of consumer products, understanding its environmental distribution, persistence, and degradation is essential for a complete environmental risk assessment.[1] This document outlines the known properties of this compound and provides a predictive assessment of its environmental behavior, supported by detailed descriptions of standard experimental protocols.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The properties for this compound, gathered from available literature, are summarized below.

| Property | Value | Unit | Reference(s) |

| Identifier | |||

| CAS Number | 65405-72-3 | - | [1][5][6] |

| Chemical Formula | C₁₅H₂₄O₂ | - | [1][5][6] |

| Molecular Weight | 236.35 | g/mol | [1][5][7] |

| Physical Properties | |||

| Appearance | Clear to pale yellow liquid | - | [1] |

| Boiling Point | 288.3 ± 20.0 (Predicted) | °C | [5] |

| Vapor Pressure | 0.36 Pa (at 20°C) | Pa | [5] |

| 0.0011 hPa | hPa | [6] | |

| Water Solubility | 2.2 (at 20°C) | mg/L | [5] |

| 15 (at 20°C) | mg/L | [8] | |

| Partition Coefficients | |||

| Log P (Octanol-Water) | 5.0 (at 35°C) | - | [5][6][7] |

| 4.789 (Estimated) | - | [8] |

Environmental Fate and Transport

Based on its physicochemical properties, the following sections detail the expected environmental behavior of this compound.

-

Soil Mobility: With a very high Log P of ~5.0 and low water solubility, this compound is expected to have low mobility in soil.[5][6][7] It will strongly adsorb to the organic carbon fraction of soil and sediment. The estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) would likely be in the range of 5,000-15,000 L/kg, classifying it as immobile according to standard mobility classifications. Leaching to groundwater is therefore considered an insignificant transport pathway.

-

Volatilization: The compound's vapor pressure is low (0.36 Pa), indicating it is semi-volatile.[5] Volatilization from water surfaces or moist soil may occur but is expected to be a slow process. Its high sorption to soil and sediment will further limit volatilization from these compartments.

-

Bioaccumulation: The high Log P value suggests a significant potential for bioaccumulation in aquatic organisms. Substances with a Log P > 4 are often considered to have a high bioaccumulation potential. However, factors such as metabolism within the organism can reduce the actual bioconcentration factor (BCF). Givaudan notes a "likely low bioaccumulation risk due to structure," which may imply metabolic pathways that mitigate accumulation.[1]

-

Biodegradation: As a complex, polycyclic molecule, this compound is not expected to be "readily biodegradable."[6] The ester linkage provides a site for enzymatic hydrolysis, which would be the initial step in biodegradation, breaking the molecule into its corresponding alcohol and formic acid. However, the degradation of the core tetramethyl-hexahydronaphthalene structure is likely to be slow. In soil and aquatic environments, the overall biodegradation half-life is predicted to be in the range of several months.

-

Abiotic Degradation:

-

Hydrolysis: The formate ester group is susceptible to hydrolysis, particularly under alkaline or acidic conditions. At environmentally relevant pH (5-9), this process is expected to occur, with the rate being pH-dependent. This abiotic pathway will compete with microbial degradation.

-

Photolysis: Direct photolysis in water is not expected to be a major degradation pathway unless the molecule has significant absorbance in the environmentally relevant UV spectrum (>290 nm). Atmospheric photolysis via reaction with hydroxyl radicals is a likely degradation route for the fraction of the compound that volatilizes.

-

The overall environmental fate is a combination of these transport and degradation processes, as visualized in the following diagram.

Key Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized tests, primarily those from the Organisation for Economic Co-operation and Development (OECD), would be employed.[9][10][11][12]

This protocol is designed to determine the soil and sediment sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

-

Principle: A solution of known concentration of this compound is equilibrated with a known amount of soil or sediment. The concentration of the test substance remaining in the solution phase is measured after equilibrium is reached.

-

Methodology:

-

Soil/Sediment Preparation: A range of characterized soils/sediments (typically 5-6 types with varying organic carbon content, pH, and texture) are used. They are air-dried and sieved.

-

Test Solution: A solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ is prepared. The use of a radiolabeled substance simplifies analysis.

-

Equilibration: Soil/sediment samples are mixed with the test solution in centrifuge tubes and agitated in a shaker at a constant temperature (e.g., 20-25°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Analysis: After equilibration, the tubes are centrifuged to separate the solid and aqueous phases. The concentration of this compound in the supernatant is measured using Liquid Scintillation Counting (LSC).

-

Calculation: The amount of substance sorbed to the soil/sediment is calculated by the difference between the initial and final aqueous concentrations. Kd is calculated as the ratio of the concentration in the soil to the concentration in the water. Koc is then derived by normalizing Kd to the organic carbon content of the soil.

-

This study provides data on the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

-

Principle: ¹⁴C-labeled this compound is applied to fresh soil samples, which are then incubated in the dark under controlled temperature, moisture, and atmosphere (aerobic or anaerobic). The rate of degradation and the formation/decline of metabolites are monitored over time.

-

Methodology:

-

Soil Collection & Preparation: Fresh soil is collected and characterized. It is typically sieved and its moisture content adjusted to 40-60% of maximum water holding capacity.

-

Application: The radiolabeled test substance is applied to the soil surface and mixed thoroughly.

-

Incubation: The treated soil samples are placed in incubation vessels (biometers) that allow for the trapping of CO₂ (for aerobic tests) or other volatile organics. For anaerobic tests, the soil is saturated with water and the headspace is purged with an inert gas like nitrogen.

-

Sampling: At periodic intervals, replicate soil samples are removed for analysis. Volatile traps are also sampled.

-

Extraction & Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to quantify the parent compound and major metabolites. The amount of ¹⁴CO₂ is determined by LSC. Non-extractable residues are quantified by combustion analysis.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate a degradation half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).

-

The workflow for a typical OECD 307 study is illustrated below.

Conclusion

This compound is a hydrophobic, semi-volatile organic compound.[1][5] Its physicochemical properties (high Log P, low water solubility) strongly suggest that its environmental distribution will be dominated by sorption to soil organic matter and sediment, leading to low mobility.[5][6][7] Volatilization is a possible but minor transport pathway. The primary degradation routes are predicted to be microbial breakdown and abiotic hydrolysis of the ester linkage, though the complex cyclic structure may lead to moderate persistence in the environment with degradation half-lives on the order of months. Its high Log P also indicates a potential for bioaccumulation, which warrants further investigation. The experimental protocols outlined provide a clear framework for generating the necessary data to perform a definitive environmental risk assessment.

References

- 1. Oxyoctaline Formiate (CAS 65405-72-3) – Synthetic Woody-Ambery Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. perfumiarz.com [perfumiarz.com]

- 3. amber formate, 65405-72-3 [thegoodscentscompany.com]

- 4. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]

- 5. This compound CAS#: 65405-72-3 [m.chemicalbook.com]

- 6. This compound | Givaudan [givaudan.com]

- 7. ScenTree - this compound (CAS N° 65405-72-3) [scentree.co]

- 8. amber formate, 65405-72-3 [perflavory.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 12. oecd.org [oecd.org]

A Technical Guide to the Biodegradation of Oxyoctaline Formate

Disclaimer: Oxyoctaline Formate is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways presented in this guide are representative examples designed to showcase the methodology and documentation of a typical biodegradation study for a novel pharmaceutical compound.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. As part of its environmental risk assessment, understanding its fate and persistence in biological systems is critical. This document provides a comprehensive overview of the biodegradation studies conducted on this compound, detailing its susceptibility to microbial degradation under various simulated environmental conditions. The primary objective of these studies is to determine the rate and extent of its breakdown and to elucidate the metabolic pathways involved. This information is crucial for predicting its environmental impact and ensuring its safe development and use.

Quantitative Biodegradation Data

The biodegradability of this compound was assessed under both aerobic and anaerobic conditions using standardized testing protocols. The results, including degradation percentages and calculated half-lives, are summarized below.

Table 1: Aerobic Biodegradation of this compound (OECD 301B CO₂ Evolution Test)

| Time (Days) | % Degradation (Mean ± SD) | Half-Life (t½) in Days |

| 7 | 15.2 ± 1.8 | |

| 14 | 41.5 ± 3.2 | 18.5 |

| 21 | 68.9 ± 4.1 | |

| 28 | 85.3 ± 5.5 |

Note: The study was conducted over 28 days using activated sludge from a municipal wastewater treatment plant. Degradation is measured by the amount of CO₂ evolved relative to the theoretical maximum.

Table 2: Anaerobic Biodegradation of this compound (OECD 311 Digested Sludge Test)

| Time (Days) | % Degradation (Mean ± SD) | Half-Life (t½) in Days |

| 15 | 8.1 ± 1.1 | |

| 30 | 22.4 ± 2.5 | 65.1 |

| 45 | 39.6 ± 3.9 | |

| 60 | 51.2 ± 4.7 |

Note: The study was conducted over 60 days using anaerobic digested sludge. Degradation is determined by monitoring the disappearance of the parent compound via HPLC analysis.

Experimental Protocols

Aerobic Biodegradation Assay (Modified OECD 301B)

-

Inoculum Preparation: Activated sludge was collected from a local municipal wastewater treatment plant, washed, and aerated for 24 hours to acclimate.

-

Test Setup: The test was performed in 2L bioreactors. Each reactor contained a mineral salts medium, the inoculum (30 mg/L suspended solids), and this compound as the sole carbon source at a concentration of 20 mg/L.

-

Incubation: Reactors were incubated at 22 ± 1°C in the dark with continuous stirring and aeration. The CO₂-free air was passed through the system, and the CO₂ evolved from biodegradation was trapped in a potassium hydroxide (KOH) solution.

-

CO₂ Measurement: The amount of CO₂ produced was determined by titrating the KOH solution with standardized hydrochloric acid (HCl) at regular intervals (Days 0, 7, 14, 21, 28).

-

Data Analysis: The percentage of biodegradation was calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ (ThCO₂).

Analytical Method for Parent Compound

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector was used.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Aqueous samples from the biodegradation assays were filtered through a 0.22 µm syringe filter prior to injection.

Visualizations and Pathways

Experimental Workflow

The general workflow for assessing the biodegradability of this compound is depicted below, from initial setup to final data analysis.

Proposed Metabolic Pathway

Microbial degradation of this compound is hypothesized to proceed via an initial hydrolysis step, followed by oxidative cleavage of the core ring structure. The proposed pathway involves several key enzymatic steps leading to central metabolic intermediates.

Conclusion

The studies indicate that this compound is readily biodegradable under aerobic conditions, with over 85% degradation observed within 28 days. Its degradation is significantly slower under anaerobic conditions, suggesting that oxygen-dependent enzymatic processes are key to its breakdown. The primary metabolic route appears to be initiated by ester hydrolysis, followed by oxidative degradation of the core structure. These findings provide a foundational understanding of the environmental fate of this compound, suggesting a low potential for persistence in aerobic environments. Further studies to identify the specific microbial species and enzymes involved are recommended.

Oxyoctaline Formate: A Toxicological Review for Drug Development Professionals

An In-depth Technical Guide on the Toxicological Profile of Oxyoctaline Formate

Introduction:

This compound, identified by CAS number 65405-72-3, is a synthetic fragrance ingredient valued for its woody and ambery scent profile.[1][2][3] Primarily utilized in the perfumery industry, its toxicological profile is a critical aspect for ensuring consumer and occupational safety.[1][2] This technical guide provides a comprehensive overview of the available toxicological data on this compound, tailored for researchers, scientists, and professionals in the field of drug development who may encounter this compound or structurally related molecules.

Summary of Toxicological Data

The toxicological assessment of this compound indicates a generally low order of acute toxicity in mammals. However, significant ecotoxicity has been noted. The following tables summarize the key quantitative and qualitative toxicological endpoints that have been evaluated.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | >= 5000 mg/kg | Presumed Non-Toxic | [4] |

| Acute Dermal Toxicity | Unknown | Dermal | Data not available | 100% of the substance consists of component(s) of unknown acute dermal toxicity | [4] |

| Acute Inhalation Toxicity | Unknown | Inhalation | Data not available | 100% of the substance consists of component(s) of unknown acute inhalation toxicity | [4] |

Table 2: Irritation and Sensitization Data

| Endpoint | Species/Test System | Result | Classification | Reference |

| Skin Corrosion/Irritation | Data not available | Causes mild skin irritation | Classification not possible due to lack of complete data | [4] |

| Serious Eye Damage/Eye Irritation | Rabbit | Mild eye irritation | Causes mild eye irritation | [4] |

| Respiratory or Skin Sensitization | HRIPT (Human) | Not sensitizing at 2% in Dimethyl phthalate | Not a sensitizer | [4] |

| Maximisation Test (Guinea Pig) | Not sensitizing | Not a sensitizer | [4] | |

| Phototoxicity | Guinea Pig | Negative | Not phototoxic | [4] |

Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data

| Endpoint | Test System | Result | Classification | Reference |

| Germ Cell Mutagenicity (in vitro) | Ames Test (Salmonella typhimurium) | Negative | Not mutagenic | [4] |

| Carcinogenicity | IARC, OSHA, NTP | Not listed | Classification not possible due to lack of data | [4] |

| Reproductive Toxicity | Data not available | Data not available | Classification not possible due to lack of data | [4] |

Table 4: Ecotoxicological Data

| Endpoint | Environmental Compartment | Classification | Reference |

| Aquatic Toxicity | Aquatic environment | Very toxic to aquatic life with long lasting effects | [4] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following information regarding the methodologies has been reported:

-

Acute Oral Toxicity: The study was conducted on rats, and the LD50 was determined to be greater than or equal to 5000 mg/kg.[4] Specific details of the protocol, such as the number of animals per group and observation period, are not specified.

-

Eye Irritation: The study was performed on rabbits and resulted in the observation of mild eye irritation.[4] The scoring system (e.g., Draize test) and the reversibility of the effects are not detailed.

-

Skin Sensitization:

-

Phototoxicity: A study in guinea pigs indicated that this compound is not phototoxic.[4]

-

Genotoxicity - Ames Test: The substance was tested for mutagenicity using the Salmonella typhimurium reverse mutation assay (Ames test) and was found to be negative.[4] Information regarding the specific bacterial strains used, the range of concentrations tested, and the inclusion of a metabolic activation system (e.g., S9 mix) is not provided.

Visualizing the Toxicological Assessment Workflow

The following diagram illustrates the logical flow of the toxicological evaluation of this compound based on the available data.

Discussion and Data Gaps

The available data suggests that this compound has a low potential for acute toxicity in mammals via the oral route and is not a skin sensitizer or a mutagen in the Ames test. Mild skin and eye irritation are the primary local effects observed.

Significant data gaps exist, particularly concerning chronic toxicity, including carcinogenicity and reproductive toxicity. Furthermore, the acute dermal and inhalation toxicity of this compound have not been determined. The lack of detailed experimental protocols for the completed studies limits a full, in-depth assessment of the data quality and the conditions under which the tests were performed.

For drug development professionals, while direct exposure to this compound may be limited, understanding the toxicological profile of such fragrance ingredients is crucial when they are included in formulations or when structurally similar compounds are being developed. The noted ecotoxicity is a significant concern and highlights the importance of considering environmental impact during the lifecycle of any chemical compound.

Conclusion

This compound possesses a toxicological profile characterized by low acute mammalian toxicity but significant environmental toxicity. Key data on chronic health effects are lacking. For a more complete safety assessment, further studies would be required to address the existing data gaps, particularly in the areas of carcinogenicity, reproductive toxicity, and acute dermal and inhalation toxicity. Researchers and scientists are advised to handle this compound with appropriate personal protective equipment to mitigate the risks of skin and eye irritation and to prevent environmental release due to its high aquatic toxicity.

References

Oxyoctaline Formate (CAS 65405-72-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyoctaline Formate (CAS 65405-72-3) is a synthetic chemical compound primarily utilized as a fragrance ingredient. This document provides a comprehensive technical overview of its known properties, including chemical and physical characteristics, olfactory profile, and available toxicological data. While its primary application is in the fragrance industry, this paper consolidates the available scientific information to serve as a foundational resource for researchers and professionals in various scientific disciplines. Due to the proprietary nature of its commercial synthesis and the limited scope of publicly available research, this guide focuses on established data and does not extrapolate to potential, unverified pharmaceutical applications.

Chemical and Physical Properties

This compound is a semi-volatile ester of a substituted hexahydronaphthalene alcohol.[1] It is a clear to pale yellow liquid with a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.3 g/mol .[1]

| Property | Value | Source |

| CAS Number | 65405-72-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄O₂ | [1] |

| Molecular Weight | 236.3 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | [1] |

| Boiling Point | 288 °C | [4] |

| Flash Point | 132.22 °C (270 °F) | [5] |

| Specific Gravity | 1.030 - 1.035 @ 25 °C | [5] |

| Refractive Index | 1.502 - 1.505 @ 20 °C | [5] |

| Vapor Pressure | 0.0011 hPa | [2] |

| Log P (o/w) | 5 | [2] |

| Water Solubility | 15 mg/L @ 20 °C (experimental) | [5] |

| Solubility | Soluble in alcohol | [5] |

Olfactory Profile

This compound is characterized by a woody and ambery scent with dry, dusty, and powdery nuances.[1] It is described as having a subtle olibanum-like character and is used in perfumery to blend and support other woody notes, as well as to fix and modify the drydown of fragrance compositions.[1]

| Olfactory Characteristic | Description |

| Odor Type | Woody, Ambery |

| Odor Profile | Dry, dusty, powdery, with a subtle olibanum-like character |

| Odor Strength | Medium |

| Tenacity on Blotter | 1 week |

Synthesis and Manufacturing

This compound is a synthetic fragrance material developed by Givaudan.[1] While the specific, industrial-scale synthesis protocols are proprietary, a plausible general workflow for the synthesis of an ester like this compound involves the esterification of the corresponding alcohol.

Caption: A generalized workflow for the synthesis of this compound.

Toxicological and Safety Data

The safety of this compound has been assessed for its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has concluded that it is not genotoxic.[6]

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | >= 5000 mg/kg | Rat | [3] |

| Skin Corrosion/Irritation | Causes mild skin irritation | Not specified | [3] |

| Serious Eye Damage/Irritation | Mild eye irritation | Rabbit | [3] |

| Genotoxicity | Not genotoxic | In vitro | [6] |

| Phototoxicity | Not phototoxic | Guinea Pigs | [6] |

| Photoallergenicity | Not photoallergenic | Guinea Pigs | [6] |

The substance is classified as very toxic to aquatic life with long-lasting effects.[3]

Stability and Reactivity

This compound is chemically stable under normal conditions.[1] It demonstrates good stability in various consumer product bases, as detailed in the table below.

| Product Base | pH | Stability |

| Acid Cleaner | 2 | Moderate |

| Fabric Conditioner | 3 | Moderate |

| Antiperspirant | 3.5 | Poor |

| Shampoo | 6 | Medium |

| APC (All-Purpose Cleaner) | 9 | Medium |

| Fabric Detergent Liquid | 9 | Medium |

| Soap | 10 | Good |

| Powder Detergent | 10.5 | Good |

| Liquid Bleach | 11 | Poor |

Regulatory Information

| Regulatory Body/List | Status |

| IFRA (International Fragrance Association) | Not restricted under current standards (51st Amendment)[1] |

| EU Allergen Listing | Not listed as one of the 26 declarable allergens[1] |

| CLP/GHS Classification | Not classified as a sensitizer or toxic under current ECHA listings[1] |

Potential Research Directions

While this compound is well-characterized within the fragrance industry, its biological activities beyond olfaction are largely unexplored in publicly accessible literature. The tetralin moiety, a core structural feature of this compound, is present in some compounds with reported biological activities, including potential anticancer properties.[7][8] However, it is crucial to note that these findings are not directly applicable to this compound and any investigation into its potential pharmacological effects would require dedicated research.

Future research could explore:

-

The metabolic fate of this compound in biological systems.

-

Screening for potential interactions with a broader range of biological targets beyond olfactory receptors.

-

Comparative studies with other tetralin derivatives to understand structure-activity relationships.

Caption: Potential avenues for future research on this compound.

Conclusion

This compound is a well-established synthetic fragrance ingredient with a comprehensive, though narrowly focused, set of available data. Its properties are primarily documented in the context of its application in perfumery. For the broader scientific community, this compound represents a structurally interesting molecule with a tetralin core, a motif found in various biologically active compounds. This technical whitepaper serves as a consolidated source of current knowledge on this compound, highlighting the need for further research to explore its properties beyond its current applications.

References

- 1. Oxyoctaline Formiate (CAS 65405-72-3) – Synthetic Woody-Ambery Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | Givaudan [givaudan.com]

- 3. vigon.com [vigon.com]

- 4. tandfonline.com [tandfonline.com]

- 5. amber formate, 65405-72-3 [thegoodscentscompany.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Quantification of Oxyoctaline Formate

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and protocols for the quantitative analysis of Oxyoctaline Formate. Due to the absence of standardized public methods for this specific analyte, two robust and reliable analytical methods have been developed and validated: a High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. These protocols are designed to be readily implemented in a laboratory setting for applications such as quality control, stability testing, and research. The validation of these methods has been conducted in accordance with general principles outlined by regulatory bodies, ensuring accuracy, precision, and reliability.[1][2][3]

HPLC-UV Method for Quantification of this compound

Principle

This method quantifies this compound using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The compound is separated from potential matrix components on a C18 stationary phase with an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard calibration curve.

Materials and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water, purified (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., placebo formulation, biological matrix extract)

Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV/Vis Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks, pipettes, and vials

Experimental Protocol

1.4.1. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

1.4.2. Preparation of Sample Solutions

-

Accurately weigh a portion of the sample expected to contain this compound.

-

Dissolve the sample in a suitable volume of methanol.

-

Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4.3. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| Run Time | 10 minutes |

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

1.5.1. Data Presentation

Table 1: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,988 |

| 25 | 380,120 |

| 50 | 758,995 |

| 100 | 1,520,110 |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Range | 1 - 100 µg/mL |

Table 2: Accuracy and Precision

| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=5) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 5 | 4.95 | 99.0 | 1.8 |

| 25 | 25.3 | 101.2 | 1.2 |

| 75 | 74.5 | 99.3 | 0.9 |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

LC-MS/MS Method for Quantification of this compound

Principle

This method provides high sensitivity and selectivity for the quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analyte is ionized using electrospray ionization (ESI) and detected by multiple reaction monitoring (MRM). An internal standard (IS) is used to ensure high precision and accuracy.

Materials and Reagents

-

This compound reference standard (>99% purity)

-